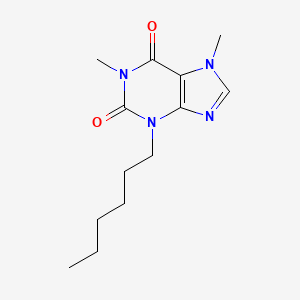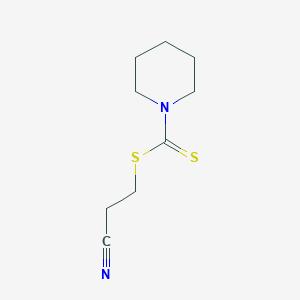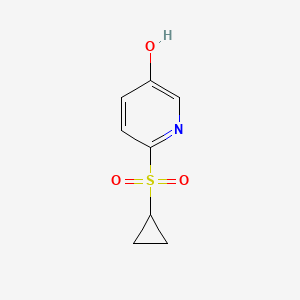
6-(Cyclopropylsulfonyl)-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopropylsulfonyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a cyclopropylsulfonyl group at the 6-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylsulfonyl)-3-pyridinol typically involves the introduction of the cyclopropylsulfonyl group onto the pyridine ring, followed by the hydroxylation at the 3-position. One common method involves the use of cyclopropylsulfonyl chloride as the sulfonylating agent, which reacts with a suitable pyridine derivative under basic conditions. The hydroxylation can be achieved using various oxidizing agents under controlled conditions to ensure selective substitution at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopropylsulfonyl)-3-pyridinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 6-(cyclopropylthio)-3-pyridinol.
Substitution: Formation of various substituted pyridinol derivatives.
Applications De Recherche Scientifique
6-(Cyclopropylsulfonyl)-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Cyclopropylsulfonyl)-3-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Methylsulfonyl)-3-pyridinol
- 6-(Ethylsulfonyl)-3-pyridinol
- 6-(Phenylsulfonyl)-3-pyridinol
Uniqueness
6-(Cyclopropylsulfonyl)-3-pyridinol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other sulfonyl derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
6-cyclopropylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO3S/c10-6-1-4-8(9-5-6)13(11,12)7-2-3-7/h1,4-5,7,10H,2-3H2 |
Clé InChI |
FQBFQJCCESVBLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)C2=NC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


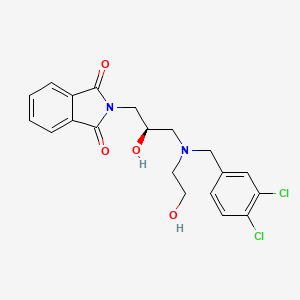

![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)
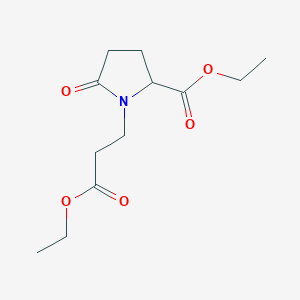
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)


![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)
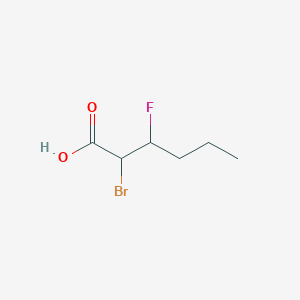
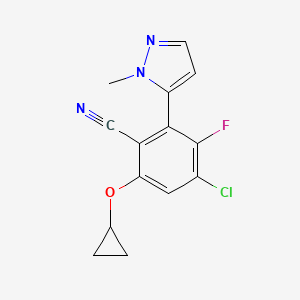
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
